5-Fluoro-2-(pyridin-3-yl)indoline
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Overview
Description
5-Fluoro-2-(pyridin-3-yl)indoline is a heterocyclic compound that features a fluorine atom at the 5-position of the indoline ring and a pyridin-3-yl group at the 2-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Fluoro-2-(pyridin-3-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 3-bromopyridine.
Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 5-fluoroindole and 3-bromopyridine. This reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst such as palladium acetate.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include oxindoles, reduced indolines, and substituted indoline derivatives.
Scientific Research Applications
5-Fluoro-2-(pyridin-3-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.
Comparison with Similar Compounds
5-Fluoro-2-(pyridin-3-yl)indoline can be compared with other similar compounds:
Similar Compounds: Compounds like 5-fluoroindole, 2-(pyridin-3-yl)indoline, and 5-fluoro-2-oxindole share structural similarities.
Properties
Molecular Formula |
C13H11FN2 |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
5-fluoro-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11FN2/c14-11-3-4-12-10(6-11)7-13(16-12)9-2-1-5-15-8-9/h1-6,8,13,16H,7H2 |
InChI Key |
JQGLVAIORDCNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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